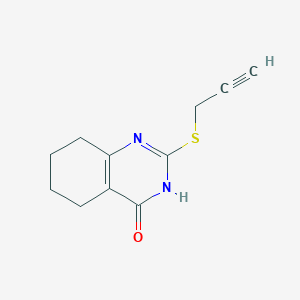![molecular formula C19H20N6O B6450026 6-{5-benzoyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine CAS No. 2549043-23-2](/img/structure/B6450026.png)
6-{5-benzoyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-{5-benzoyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine is a synthetic purine derivative that has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and physiology. It is a member of the class of compounds known as purine derivatives, which are organic compounds that can interact with receptors in the body to produce a variety of biochemical and physiological effects. This particular compound has been studied for its ability to modulate the activity of certain enzymes and receptors in the body, as well as its potential to serve as an anti-inflammatory agent.
Aplicaciones Científicas De Investigación
6-{5-benzoyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine has been studied for its potential applications in medicinal chemistry, biochemistry, and physiology. It has been found to modulate the activity of certain enzymes and receptors in the body, as well as to serve as an anti-inflammatory agent. In addition, it has been investigated as a potential therapeutic agent for the treatment of various diseases, including cancer, diabetes, and inflammation.
Mecanismo De Acción
The mechanism of action of 6-{5-benzoyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine is not yet fully understood. However, it has been proposed that the compound binds to certain enzymes and receptors in the body, leading to the modulation of their activity. In particular, it has been suggested that the compound binds to and modulates the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been found to modulate the activity of certain enzymes and receptors in the body, leading to a variety of biochemical and physiological effects. In particular, it has been found to inhibit the production of inflammatory mediators, such as prostaglandins, which are involved in the regulation of inflammation. In addition, it has been found to have anti-cancer properties, as well as to reduce the levels of blood glucose in diabetic patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The synthesis of 6-{5-benzoyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine is relatively simple and straightforward, and can be completed in a few hours. In addition, the compound is relatively stable and can be isolated in good yields. However, the compound is not commercially available, and must be synthesized in the laboratory.
Direcciones Futuras
Given the potential applications of 6-{5-benzoyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine, there are several possible future directions for research. These include further investigations into its mechanism of action and its potential therapeutic applications, as well as the development of more effective and efficient synthesis methods. In addition, studies could be conducted to explore the compound’s potential to interact with other enzymes and receptors in the body, as well as its potential to serve as a drug delivery system. Finally, research could be conducted to explore the compound’s potential to be used as a diagnostic tool.
Métodos De Síntesis
The synthesis of 6-{5-benzoyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine has been described in several publications. The general method involves the condensation of an aryl bromide with an aminopyrrolidine derivative in the presence of a base, followed by an intramolecular cyclization to form the desired purine derivative. The reaction is typically carried out in an inert atmosphere using a solvent such as dimethylformamide. The reaction is usually complete within a few hours, and the resulting product can be isolated in good yields.
Propiedades
IUPAC Name |
[2-(9-methylpurin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O/c1-23-12-22-16-17(23)20-11-21-18(16)24-7-14-9-25(10-15(14)8-24)19(26)13-5-3-2-4-6-13/h2-6,11-12,14-15H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDJMXVSDANCOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-cyclopropyl-2-{4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-5-fluoro-3,4-dihydropyrimidin-4-one](/img/structure/B6449944.png)
![5-fluoro-2-[4-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6449948.png)
![4-(4-cyclopropyl-5-fluoro-6-oxo-1,6-dihydropyrimidin-2-yl)-N-[(4-methoxyphenyl)methyl]piperazine-1-carboxamide](/img/structure/B6449955.png)
![2-(3-methoxyphenyl)-5-[(oxan-3-yl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6449963.png)

![3-fluoro-5-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine](/img/structure/B6449976.png)
![9-methyl-6-[5-(5-methyl-1,2-oxazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine](/img/structure/B6449998.png)
![6-[5-(5-fluoro-4-methylpyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine](/img/structure/B6450005.png)
![3-{4',6'-dimethyl-5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-8-yl}pyrazine-2-carbonitrile](/img/structure/B6450007.png)
![1-(propan-2-yl)-2-[5-(1H-1,2,4-triazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole](/img/structure/B6450018.png)
![2-cyclopropyl-N-(4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6450023.png)
![6-[5-(3,5-dimethoxybenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine](/img/structure/B6450025.png)
![6-{5-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine](/img/structure/B6450031.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]pyridazine](/img/structure/B6450038.png)